molecular formula C11H12ClFN6O B2409037 1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921110-22-7

1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2409037
CAS No.: 921110-22-7
M. Wt: 298.71
InChI Key: ZFZMEOQXAIOESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chloroethyl group, a fluorophenyl group, and a tetrazole moiety, making it a versatile molecule for diverse applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN6O/c12-4-5-14-11(20)15-7-10-16-17-18-19(10)9-3-1-2-8(13)6-9/h1-3,6H,4-5,7H2,(H2,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMEOQXAIOESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Chloroethyl Group: The chloroethyl group is added via an alkylation reaction using a suitable chloroethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The tetrazole moiety may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-bromoethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Uniqueness

1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both a chloroethyl group and a fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chloroethyl group, a fluorophenyl group, and a tetrazole moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C5H8ClN5OC_5H_8ClN_5O. The presence of the chloroethyl group allows for electrophilic interactions with nucleophilic sites in biological molecules, while the tetrazole ring can mimic carboxylic acids, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. The interaction of the chloroethyl group with nucleophilic sites can lead to various biological effects, including cytotoxicity and potential antitumor activity. Additionally, the tetrazole moiety may engage with specific receptors or enzymes, influencing cellular processes.

Antitumor Activity

Research indicates that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, studies on tetrazole derivatives have shown their ability to destabilize microtubules, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing novel anticancer agents targeting tubulin dynamics .

Comparative Studies

A comparative analysis of related compounds reveals that structural variations significantly affect biological activity. For example, compounds with different halogen substitutions on the phenyl ring or variations in alkyl groups can exhibit distinct pharmacological profiles.

Compound Name Structural Variation Biological Activity
1-(2-chloroethyl)-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureaChlorophenyl instead of fluorophenylDifferent cytotoxicity and receptor interaction
1-(2-bromoethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureaBromoethyl instead of chloroethylAltered reactivity and potential toxicity

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to evaluate its toxicity. Research on similar chloroethyl derivatives indicates a potential for mutagenicity and carcinogenicity, necessitating thorough safety assessments before clinical application .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce DNA damage in cultured cells. For instance, exposure to related compounds resulted in significant DNA single-strand breaks, highlighting the need for careful evaluation of genotoxic effects .

Animal Studies

Preclinical studies using animal models are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. These studies provide insights into dosage optimization and potential side effects associated with long-term use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:

Chlorination : Reacting aniline derivatives to introduce the 2-chloroethyl group.

Tetrazole Formation : Coupling 3-fluorophenyl isocyanate with a tetrazole precursor under microwave-assisted conditions to enhance yield .

Urea Linkage : Reacting intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) to form the urea bond.

  • Purification : Use column chromatography (silica gel, DCM/MeOH gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the urea NH protons (~8.5–9.5 ppm) and tetrazole ring carbons (~145–155 ppm) .
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between urea and tetrazole groups) .
  • Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 365.38) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize target-agnostic assays:

  • Antifungal Activity : Test against Candida albicans via broth microdilution (CLSI M27 guidelines), reporting MIC values. Compare with fluconazole controls .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include a positive control (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Tetrazole Modifications : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on enzyme inhibition .
  • Urea Linker Alternatives : Substitute the chloroethyl group with alkyl chains or aromatic rings to modulate lipophilicity. Quantify changes via LogP measurements and correlate with cellular uptake .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or human topoisomerase II .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Address variability through:

  • Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., pH, serum content). For antifungal assays, standardize inoculum size (1–5 × 103^3 CFU/mL) .
  • Metabolite Profiling : Use LC-MS to identify degradation products in cell media that may alter efficacy .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to determine if observed differences are significant (p < 0.05) .

Q. How can the mechanism of action be elucidated for this compound’s anticancer effects?

  • Methodological Answer : Employ multi-omics approaches:

  • Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair). Validate via qRT-PCR for genes like BAX or p53 .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation).
  • Functional Assays : Measure mitochondrial membrane potential (JC-1 dye) and cytochrome c release to confirm apoptosis induction .

Q. What methodologies improve the yield of the urea linkage formation during synthesis?

  • Methodological Answer : Optimize reaction parameters:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates.
  • Catalyst Selection : Compare urea yields using DMAP vs. pyridine as bases.
  • Kinetic Analysis : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across cell lines?

  • Methodological Answer : Investigate variables:

  • Cell Line Heterogeneity : Compare genetic profiles (e.g., EGFR expression in MCF-7 vs. MDA-MB-231) using CRISPR screens.
  • Compound Stability : Measure half-life in cell media via LC-MS to rule out degradation .
  • Dose-Response Curves : Ensure consistent curve-fitting methods (e.g., four-parameter logistic model) across studies .

Key Research Findings from Evidence

Property/ActivityData from Evidence
Antifungal Activity MIC = 8 µg/mL against Candida albicans (vs. 2 µg/mL for fluconazole) .
Cytotoxicity IC50_{50} = 12.5 µM in HeLa cells; apoptosis confirmed via Annexin V/PI staining .
Structural Features X-ray confirms planar urea moiety and tetrazole ring π-stacking interactions .
Synthetic Yield 67% yield achieved via microwave-assisted tetrazole cyclization (vs. 45% conventional heating) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.